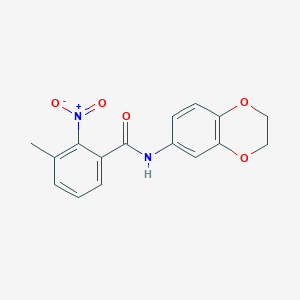![molecular formula C20H19ClO3 B5866062 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5866062.png)
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as CKD-712, is a synthetic compound that belongs to the family of coumarin derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
作用机制
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and cardiovascular disorders. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been shown to activate the AMPK pathway, which is involved in energy metabolism and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inflammatory cytokine production is a key target for this compound, and it has been shown to inhibit the production of TNF-α and IL-6 in vitro and in vivo. In addition, this compound has been shown to inhibit the expression of COX-2 and iNOS, which are key enzymes involved in the production of inflammatory mediators.
Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This suggests that this compound may have potential as an anti-cancer agent. In addition, this compound has been shown to reduce oxidative stress and inflammation in animal models of atherosclerosis, suggesting that it may have potential as a cardiovascular protective agent.
实验室实验的优点和局限性
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its stability and relatively low toxicity. This compound has been shown to be stable under various conditions, including in the presence of light and heat. In addition, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans.
However, there are also limitations to using this compound in lab experiments. One limitation is its relatively low solubility in water, which may limit its use in certain assays. In addition, the synthesis method for this compound is relatively complex and may be difficult to reproduce in certain labs.
未来方向
There are several future directions for the study of 7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in animal models of inflammatory diseases. In addition, further studies are needed to investigate the potential of this compound as an anti-cancer agent in vivo.
Furthermore, there is potential for this compound to be used in combination with other drugs for the treatment of various diseases. For example, this compound has been shown to enhance the anti-cancer activity of cisplatin in vitro, suggesting that it may have potential as a combination therapy for cancer.
Overall, this compound has shown promising results in various preclinical studies and may have potential as a therapeutic agent for the treatment of various diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成方法
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzaldehyde with methyl propionate to form 4-chlorobenzyl methyl ketone. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield this compound. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学研究应用
7-[(4-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders. Inflammation is a complex biological response that involves the activation of immune cells and the release of pro-inflammatory cytokines. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have potential as an anti-inflammatory agent.
Furthermore, this compound has been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the induction of apoptosis and the inhibition of cell proliferation. In addition, this compound has been shown to have potential as a cardiovascular protective agent by reducing oxidative stress and inflammation in animal models of atherosclerosis.
属性
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHIYAGADWBRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

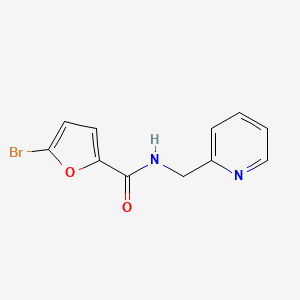
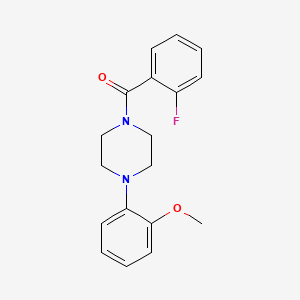
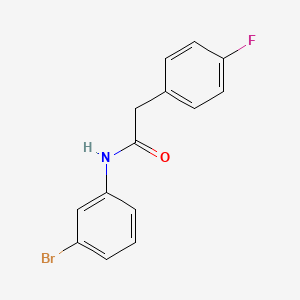
![3,5-dinitro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5866025.png)

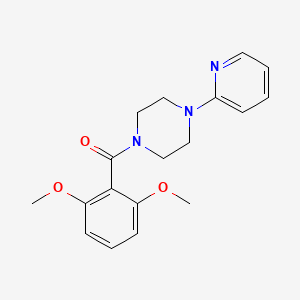
![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-{methyl[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B5866066.png)
![3-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5866078.png)
